![molecular formula C15H25NO5 B2819746 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid CAS No. 2309468-48-0](/img/structure/B2819746.png)
3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid
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Description
3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO5 and its molecular weight is 299.367. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Behavior Studies
The compound 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid, through its structural analogs, has been studied for its electrochemical behavior in protic media. Research on similar dihydropyridine derivatives indicates the complex electrochemical reduction and oxidation processes these compounds can undergo, leading to various cyclic products depending on the reaction conditions, such as hydroxylamine derivatives and cyclic hydroxamic acids. These findings have implications for understanding the reactivity and potential applications of these compounds in electrochemical systems or synthetic organic chemistry (David et al., 1995).
Synthesis and Structural Elaboration
The synthesis and structural modification of compounds related to 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid are key areas of research. Studies have developed methods for the synthesis of piperidine derivatives, providing insights into the structural elaboration of cyclobutane-containing compounds. These synthetic routes offer pathways to a broad range of amines incorporating substituted piperidine units, demonstrating the versatility and potential utility of these compounds in medicinal chemistry and drug development (Acharya & Clive, 2010).
Photocycloaddition Reactions
Research into the photocycloaddition reactions of compounds structurally similar to 3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid has revealed their potential in creating complex molecular structures. These studies demonstrate the use of chiral hydroxy acids as tether groups to achieve high diastereoselectivities in [2 + 2] photocycloaddition reactions, leading to the formation of cyclobutane derivatives with multiple stereogenic centers. Such reactions are crucial for the synthesis of optically pure compounds with applications in pharmaceuticals and materials science (Faure et al., 2002).
properties
IUPAC Name |
3-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-11(5-7-16)15(20)8-10(9-15)12(17)18/h10-11,20H,4-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSIGQMCUNBJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CC(C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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